molecular formula C16H14N4O3 B2598364 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034438-96-3

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2598364
CAS No.: 2034438-96-3
M. Wt: 310.313
InChI Key: HFCLCWINDHYHDM-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of furan, pyridine, and pyridazine rings within its structure suggests a versatile reactivity profile and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the furan-2-yl-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-yl boronic acid and a 4-bromopyridine . The resulting intermediate is then subjected to a nucleophilic substitution reaction with a suitable methylating agent to introduce the methyl group.

The next step involves the formation of the pyridazine ring This can be accomplished through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridazine ring can be reduced to a dihydropyridazine under hydrogenation conditions.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared to other heterocyclic compounds such as:

    Furan derivatives: Known for their reactivity and potential biological activity.

    Pyridine derivatives: Widely used in medicinal chemistry for their ability to interact with biological targets.

    Pyridazine derivatives: Investigated for their potential as therapeutic agents due to their unique ring structure.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-20-15(21)5-4-12(19-20)16(22)18-10-11-6-7-17-13(9-11)14-3-2-8-23-14/h2-9H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLCWINDHYHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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